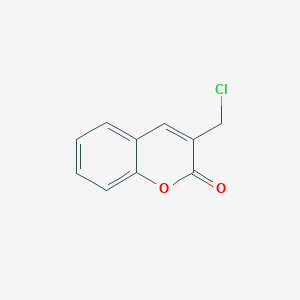

3-(chloromethyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPFWJFBCWOYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Chromen 2 One Scaffold in Organic and Medicinal Chemistry

The chromen-2-one, or coumarin (B35378), scaffold is a prominent heterocyclic motif consisting of a benzene (B151609) ring fused to a pyran nucleus. mdpi.com This structural unit is not only prevalent in numerous natural products but has also captured the attention of synthetic and medicinal chemists due to its broad spectrum of biological activities. mdpi.comresearchgate.net The inherent physicochemical properties of the coumarin core, including its rigid and conjugated structure, allow for diverse interactions with biological macromolecules. nih.gov

The chromen-2-one scaffold is considered a "privileged structure" in drug discovery, a term coined to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govacs.org This versatility has led to the development of a wide array of coumarin derivatives with applications as:

Anticancer Agents: Coumarin derivatives have demonstrated the ability to inhibit tumor cell growth through various mechanisms, including the disruption of tubulin polymerization and the inhibition of enzymes crucial for cancer cell survival. researchgate.net

Anticoagulants: Perhaps the most famous example is warfarin, a synthetic coumarin derivative widely used to prevent blood clots. acs.org

Antimicrobial Agents: The coumarin nucleus has been incorporated into molecules exhibiting activity against various bacteria and fungi. mdpi.com

Fluorescent Probes: The inherent fluorescence of many coumarin derivatives makes them valuable tools in biological imaging and as sensors for detecting specific analytes. mdpi.com

The synthetic accessibility of the chromen-2-one core through well-established reactions like the Pechmann, Knoevenagel, and Wittig reactions further enhances its appeal to researchers. samipubco.comscispace.com These synthetic methodologies allow for the systematic modification of the coumarin scaffold, enabling the exploration of structure-activity relationships and the optimization of desired biological effects.

The Role of Halogenated Methyl Groups in Synthetic Design

The introduction of a halogenated methyl group, such as the chloromethyl group in 3-(chloromethyl)-2H-chromen-2-one, is a strategic decision in synthetic design that significantly influences a molecule's reactivity and potential for further elaboration. Halogenation, the process of introducing a halogen atom into a molecule, is a fundamental transformation in organic synthesis. numberanalytics.com

The key contributions of a chloromethyl group include:

Enhanced Reactivity: The carbon-chlorine bond is polarized, making the carbon atom electrophilic. msu.edu This inherent reactivity allows the chloromethyl group to serve as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. core.ac.uk

Synthetic Intermediate: Molecules containing a chloromethyl group are valuable intermediates for the synthesis of more complex structures. They can be readily converted into other functional groups, such as amines, ethers, esters, and nitriles, by reaction with appropriate nucleophiles. core.ac.ukijpcbs.com

Modulation of Biological Activity: The presence of a halogen can alter a molecule's physical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. numberanalytics.com

The chlorination of a methyl group attached to an aromatic or heterocyclic system is a common strategy to create a reactive site for further chemical modification. libretexts.org This approach is particularly useful in the construction of libraries of compounds for biological screening, as it allows for the rapid diversification of a core scaffold.

Academic Research Trajectories for 3 Chloromethyl 2h Chromen 2 One and Its Structural Analogues

Direct Synthetic Routes to this compound

Direct routes to this compound are characterized by the strategic formation of an intermediate that undergoes a cyclization and chlorination step. The most prominent of these is the Baylis-Hillman reaction.

A key and well-documented method for synthesizing this compound involves the Baylis-Hillman reaction. samipubco.comscispace.comresearchgate.net This process begins with the reaction between salicylaldehyde and an activated alkene, such as tertiary butyl acrylate (B77674), in the presence of a tertiary amine catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). samipubco.comorganic-chemistry.org This initial step forms a Baylis-Hillman adduct.

The mechanism involves the nucleophilic addition of the amine catalyst to the acrylate, creating a stabilized zwitterionic intermediate. organic-chemistry.org This intermediate then acts as a nucleophile, attacking the aldehyde group of salicylaldehyde. Subsequent proton transfer and elimination of the catalyst yield the functionalized alkene known as the Baylis-Hillman adduct. organic-chemistry.org

The crucial transformation to the final product occurs in the second stage. The formed Baylis-Hillman adducts are treated with a strong acid, specifically hydrochloric acid (HCl), while refluxing in acetic acid (AcOH). samipubco.comscispace.com This step facilitates an intramolecular cyclization (lactonization) and concomitant chlorination, yielding this compound in good quantities. scispace.comcore.ac.uk The use of tert-butyl acrylate derived adducts is particularly noted for this transformation. core.ac.uk

Table 1: Baylis-Hillman Route to this compound

| Step | Reactants | Reagents/Catalysts | Product | Reference |

| 1 | Salicylaldehyde, Tertiary butyl acrylate | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Baylis-Hillman Adduct | samipubco.com |

| 2 | Baylis-Hillman Adduct | Hydrochloric acid (HCl), Acetic acid (AcOH), Reflux | This compound | samipubco.comscispace.com |

Emerging and Optimized Synthetic Approaches for this compound

Research into the synthesis of coumarin derivatives, including this compound, is continuously evolving. Current efforts are directed towards improving efficiency, reducing environmental impact, and refining control over reaction outcomes through the exploration of green chemistry principles and the optimization of catalytic systems.

The principles of green chemistry are increasingly being applied to coumarin synthesis. For the Baylis-Hillman reaction step, microwave irradiation has been explored as an alternative to conventional heating, often leading to shorter reaction times. samipubco.com The use of aqueous media has also been shown to dramatically accelerate the Baylis-Hillman reaction in some cases. organic-chemistry.org

Furthermore, the development and use of heterogeneous or reusable catalysts are central to greener synthetic protocols. While many coumarin syntheses rely on base catalysts like piperidine (B6355638) or tertiary amines, research into solid acid catalysts such as HClO₄·SiO₂ and Amberlyst-15 for related coumarin syntheses (e.g., Pechmann condensation) highlights a trend towards more environmentally benign alternatives that simplify product separation and catalyst recycling. samipubco.com Solvent-free conditions, often coupled with microwave irradiation, represent another significant green approach that has been successfully applied in the synthesis of various 3-substituted coumarins. samipubco.comresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Green Alternative | Potential Benefit | Reference |

| Energy Source | Conventional Reflux/Heating | Microwave Irradiation | Reduced reaction time | samipubco.com |

| Solvent | Organic Solvents (e.g., Toluene, THF) | Aqueous Media, Solvent-Free | Reduced waste, lower toxicity | samipubco.comorganic-chemistry.org |

| Catalyst | Homogeneous bases (e.g., DABCO, Piperidine) | Heterogeneous catalysts (e.g., HClO₄·SiO₂, Amberlyst-15) | Catalyst reusability, easier purification | samipubco.com |

Optimization of the Baylis-Hillman reaction for coumarin synthesis hinges on the choice of catalyst and reaction conditions. While DABCO is a classic catalyst, other tertiary amines such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DMAP (4-Dimethylaminopyridine) have been found to be superior in certain cases. organic-chemistry.org Phosphines can also be employed as effective catalysts. organic-chemistry.org

The reaction rate and yield are highly dependent on the solvent system. Studies on the Baylis-Hillman reaction have explored polar, non-polar, and protic conditions to find the optimal medium. organic-chemistry.org For instance, the use of L-proline as a co-promoter in the presence of an ionic liquid has been reported for the synthesis of other 3-substituted coumarins, suggesting potential avenues for optimization. samipubco.com The choice of the acrylate ester in the initial step is also critical, with tert-butyl acrylate adducts being specifically mentioned for their successful conversion to 3-(chloromethyl)coumarins. core.ac.uk Kinetic studies have indicated that for aryl aldehydes, the rate-determining step is second-order in the aldehyde and first-order in both the catalyst (DABCO) and the acrylate, providing a basis for optimizing reactant concentrations. organic-chemistry.org

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The electron-deficient nature of the carbon atom in the chloromethyl group, enhanced by the adjacent electron-withdrawing coumarin ring system, makes it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone for the synthesis of a diverse library of coumarin derivatives.

Formation of Thioether-Linked Coumarin Derivatives (e.g., Benzimidazole Conjugates)

A prominent application of this compound and its analogues is the synthesis of coumarin-benzimidazole hybrids connected by a stable thioether linkage. This transformation is typically achieved by reacting the chloromethyl coumarin with a substituted benzimidazole-2-thiol. The thiol group, acting as a potent nucleophile, displaces the chloride ion in a classic SN2 reaction, forging a new carbon-sulfur bond.

These reactions are often carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), with a base such as potassium carbonate (K₂CO₃) to facilitate the deprotonation of the thiol, thereby enhancing its nucleophilicity. acs.org For instance, 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one reacts with benzimidazole thiol intermediates under reflux in acetone with K₂CO₃ to yield 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-7-hydroxy-2H-chromen-2-ones. acs.org This method provides a straightforward route to novel hybrid molecules. acs.orgwikipedia.org Similarly, reacting 4-(chloromethyl)-7-methoxy-2H-chromen-2-one with 1H-benzimidazole-2-thiol in the presence of potassium hydroxide (B78521) solution serves as another effective protocol. organic-chemistry.org

| Coumarin Reactant | Benzimidazole Reactant | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | Substituted Benzimidazole-2-thiols | K₂CO₃, Acetone, Reflux | 4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-7-hydroxy-2H-chromen-2-one derivatives | acs.org |

| 4-(chloromethyl)-7-methoxy-2H-chromen-2-one | 1H-benzimidazole-2-thiol | 10% KOH, Heat | 7-methoxy-4-((1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one | organic-chemistry.org |

Derivatization with Various Heterocyclic Moieties (e.g., Triazole, Dicyanoimidazole, Purine)

The synthetic utility of this compound extends to its conjugation with a variety of other nitrogen-containing heterocycles. These reactions significantly expand the chemical diversity of coumarin-based compounds.

Triazole Conjugates: 1,2,4-Triazole moieties can be tethered to the coumarin core via the chloromethyl group. The reaction of 4-(chloromethyl)-7-methoxy-2H-chromen-2-one with derivatives of 1,2,4-triazole in the presence of sodium hydride (NaH) in DMF at elevated temperatures yields the corresponding N-alkylated products. researchgate.net Alternatively, a thioether linkage can be formed. For example, 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one reacts with 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol in dry acetone with K₂CO₃ to produce the S-alkylated coumarin-triazole hybrid. acs.org

Dicyanoimidazole Conjugates: The coupling of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one with 4,5-dicyanoimidazole (B129182) has been successfully performed using NaH in DMF at 80 °C, leading to the formation of 4-((4,5-dicyano-1H-imidazol-1-yl)methyl)-7-hydroxy-2H-chromen-2-one. researchgate.net

Purine (B94841) Conjugates: Purine bases, fundamental components of nucleic acids, can also be linked to the coumarin scaffold. The reaction proceeds by coupling chloromethyl coumarins with various purine derivatives, such as 6-chloropurine (B14466) or adenine, under conditions similar to those used for other heterocycles (NaH in DMF). researchgate.net Another approach involves reacting 3-(chloromethyl)coumarins with 9-(β-D-ribofuranosyl)purine-8-thiones, where a -SCH₂- unit connects the two bioactive moieties. adichemistry.com

| Heterocycle | Coumarin Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | 4-(chloromethyl)-7-methoxy-2H-chromen-2-one | NaH, DMF, 80 °C | N-linked Coumarin-Triazole | researchgate.net |

| 4,5-Dicyanoimidazole | 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | NaH, DMF, 80 °C | N-linked Coumarin-Dicyanoimidazole | researchgate.net |

| Purine | 4-(chloromethyl)-7-methoxy-2H-chromen-2-one | NaH, DMF, 80 °C | N-linked Coumarin-Purine | researchgate.net |

| Triazole-thiol | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | K₂CO₃, Acetone | S-linked Coumarin-Triazole | acs.org |

Transformation to Halogenated and Azidomethyl Analogues (e.g., 3-(bromomethyl)-2H-chromen-2-one, 3-(azidomethyl)-2H-chromen-2-one)

The chloromethyl group can be readily converted into other reactive functionalities, such as bromomethyl and azidomethyl groups, which are themselves valuable intermediates for further synthesis.

3-(bromomethyl)-2H-chromen-2-one: The synthesis of the bromo analogue can be achieved through a Finkelstein reaction. byjus.comwikipedia.org This classic SN2 reaction involves halogen exchange, where an alkyl chloride is treated with a metal bromide salt (e.g., sodium bromide or lithium bromide) in a suitable solvent like acetone. wikipedia.org Although a specific example for this compound is not prominently cited, the principles of the Finkelstein reaction are broadly applicable to primary alkyl halides. byjus.comwikipedia.org An alternative, though indirect, route involves the radical bromination of 3-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride (CCl₄). organic-chemistry.org

3-(azidomethyl)-2H-chromen-2-one: The transformation of the chloromethyl group to an azidomethyl group is a straightforward and high-yielding nucleophilic substitution. The reaction is typically performed by treating the 3-(chloromethyl)coumarin derivative with sodium azide (B81097) (NaN₃) in a polar solvent like acetone or DMF. organic-chemistry.orgnih.gov This conversion is highly efficient and provides a key intermediate for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-linked conjugates. nih.gov

Further Functionalization and Annulation Reactions

Beyond simple substitution, the this compound scaffold can undergo more complex transformations leading to significant alterations of the coumarin core or the construction of intricate molecular architectures.

Conversion to 3-Methyl and 3-Formyl Chromen-2-ones

The chloromethyl group can be chemically modified to yield the less functionalized methyl group or oxidized to the formyl group, providing access to different classes of coumarin derivatives.

3-Methyl-2H-chromen-2-one: The conversion of the chloromethyl group to a methyl group is a reductive dehalogenation. This can be achieved using various standard reducing agents common in organic synthesis. Catalytic hydrogenation, using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, is a standard method for such transformations. Another established method involves radical dehalogenation using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (AIBN).

3-Formyl-2H-chromen-2-one: The oxidation of the chloromethyl group to a formyl (aldehyde) group can be accomplished through several named reactions suitable for activated halides. The Kornblum oxidation involves reacting the alkyl halide with dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the oxidant, typically in the presence of a mild base like triethylamine. wikipedia.org The mechanism proceeds through the formation of an alkoxysulfonium salt, which then eliminates to form the aldehyde. wikipedia.org Another classic method is the Sommelet reaction, where the benzyl-type halide is converted to an aldehyde using hexamine and water. wikipedia.org The reaction first forms a quaternary ammonium (B1175870) salt with hexamine, which is then hydrolyzed to yield the aldehyde. wikipedia.org

Synthesis of Complex Coumarin-Pyrazolyl Conjugates (e.g., 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one)

The versatility of coumarin chemistry allows for the construction of highly complex, multi-heterocyclic systems. A notable example is the synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one. This synthesis is a multi-step process that highlights the integration of different synthetic methodologies. byjus.com A key intermediate, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is first prepared. This aldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting hydroxymethyl group is subsequently converted to the target chloromethyl group by reacting it with thionyl chloride (SOCl₂) in a solvent like benzene (B151609). scispace.com This complex molecule then serves as a building block for further derivatization, such as reacting with benzimidazole-2-thiol to create even more elaborate coumarin-pyrazole-benzimidazole conjugates. byjus.com

Rearrangement Reactions Leading to Fused Polycyclic Chromen-2-one Derivatives (e.g., Claisen Rearrangement)

Rearrangement reactions provide a powerful tool for structural modification of the coumarin nucleus. While classic sigmatropic rearrangements like the Claisen rearrangement are pivotal in synthesizing certain coumarin derivatives, other unique rearrangements have been observed for this compound and its analogues.

A notable example is the allylic rearrangement that occurs during the Michaelis-Arbuzov reaction. Research has shown that reacting 3-(chloromethyl)coumarins with triethyl phosphite (B83602) under solvent-free conditions in air does not lead to the expected direct substitution product. Instead, the reaction proceeds via an allylic rearrangement to afford regioisomeric 3-methyl-4-phosphonated coumarin derivatives. researchgate.net

This transformation is significant as it provides a pathway to 4-phosphonated coumarins from 3-(chloromethyl) precursors. The proposed mechanism for this rearrangement involves either an initial conjugate addition of the phosphite to the α,β-unsaturated system or a stepwise route involving halide displacement followed by rearrangement. researchgate.net The reaction demonstrates the versatile reactivity of the 3-(chloromethyl)coumarin scaffold, where the presence of the chloromethyl group at an allylic position facilitates this alternative reaction pathway.

| Starting Material | Product | Yield (%) |

|---|---|---|

| This compound | Diethyl (3-methyl-2-oxo-2H-chromen-4-yl)phosphonate | 68 |

| 6-Chloro-3-(chloromethyl)-2H-chromen-2-one | Diethyl (6-chloro-3-methyl-2-oxo-2H-chromen-4-yl)phosphonate | 65 |

| 3,6-Dichloro-2H-chromen-2-one (as a related substrate) | Diethyl (6-chloro-3-methyl-2-oxo-2H-chromen-4-yl)phosphonate | 59 |

| 6-Bromo-3-(chloromethyl)-2H-chromen-2-one | Diethyl (6-bromo-3-methyl-2-oxo-2H-chromen-4-yl)phosphonate | 64 |

Multi-Component Reactions Utilizing this compound as a Building Block

Advanced Spectroscopic and Structural Characterization Techniques Applied to 3 Chloromethyl 2h Chromen 2 One and Its Derivatives

X-ray Crystallography for Absolute Structure Determination

Research on coumarin (B35378) derivatives frequently employs single-crystal X-ray analysis to resolve structural ambiguities. nih.gov For instance, in reactions where multiple products could form, X-ray crystallography offers undeniable proof of the final structure, including the stereochemistry and the precise location of substituents on the coumarin ring system. nih.gov The analysis of compounds like 6-methoxy-4-methyl-2H-chromen-2-one, derived from 4-(chloromethyl)-6-methoxy-2H-chromen-2-one, reveals that the coumarin core is nearly planar. nih.gov This planarity is a characteristic feature of the benzopyrone skeleton.

In the crystal lattice, molecules are often linked through various intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal structure. researchgate.nettandfonline.com The study of these interactions is crucial for understanding the solid-state properties of the material. Although a specific crystal structure for the parent 3-(chloromethyl)-2H-chromen-2-one is not widely reported, data from its derivatives illustrate the power of this technique. For example, the structure of 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one was elucidated, showing the orientation of the substituent groups relative to the coumarin plane. uniba.it

Table 1: Representative Crystallographic Data for a Coumarin Derivative

| Parameter | Value |

|---|---|

| Compound | 6-Methoxy-4-methyl-2H-chromen-2-one |

| Formula | C₁₁H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.45 Å, b = 7.12 Å, c = 17.55 Å |

| Reference | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound and its derivatives, the ¹H NMR spectrum shows characteristic signals. The protons of the chloromethyl group (-CH₂Cl) typically appear as a singlet at approximately δ 4.5 ppm. scispace.com The vinylic proton at the C-4 position resonates as a singlet further downfield, often around δ 7.8 ppm. scispace.com The aromatic protons on the benzene (B151609) ring portion of the coumarin structure appear as a complex multiplet between δ 7.2 and 7.6 ppm. rsc.org In some derivatives, long-range allylic coupling can be observed between the C-4 vinylic proton and the methylene (B1212753) protons of the chloromethyl group, causing the singlet to appear as a narrow doublet. core.ac.uk

¹³C NMR spectroscopy complements the proton data. The carbonyl carbon (C-2) of the lactone ring is highly deshielded and resonates around δ 160 ppm. scispace.com The carbon of the chloromethyl group (-CH₂Cl) typically appears at approximately δ 41 ppm. scispace.comcore.ac.uk The other carbons of the coumarin skeleton, including the olefinic and aromatic carbons, resonate in the δ 116-154 ppm range. scispace.comrsc.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to make unambiguous assignments of all proton and carbon signals. core.ac.ukresearchgate.net

Table 2: ¹H NMR Spectral Data for this compound and a Close Analog

| Compound | -CH₂Cl (δ, ppm) | Aromatic-H (δ, ppm) | Vinylic H-4 (δ, ppm) | Reference |

|---|---|---|---|---|

| 3-(Chloromethyl)coumarin | 4.49 (s, 2H) | 7.19-7.49 (m, 4H) | 7.81 (s, 1H) | scispace.com |

| 3-(Bromomethyl)coumarin | 4.45 (s, 2H) | 7.31-7.56 (m, 4H) | 7.87 (s, 1H) | rsc.org |

Table 3: ¹³C NMR Spectral Data for Derivatives of this compound

| Compound | -CH₂Cl (δ, ppm) | Aromatic/Vinylic C (δ, ppm) | C=O (δ, ppm) | Reference |

|---|---|---|---|---|

| 3-(Chloromethyl)-8-ethoxycoumarin | 41.0 | 113.8-153.5 | 160.1 | core.ac.uk |

| 6-Chloro-3-(chloromethyl)coumarin | 41.1 | 117.7-152.2 | 159.9 | scispace.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.

In the IR spectrum of this compound and its derivatives, the most prominent absorption band is that of the lactone carbonyl (C=O) group. This strong, sharp peak typically appears in the range of 1700-1750 cm⁻¹. Specifically, values around 1723-1739 cm⁻¹ have been reported. scispace.comnih.gov Another key feature is the absorption due to the olefinic C=C bond within the pyrone ring, which is found around 1630 cm⁻¹. scispace.com The C-O stretching of the ester group can be observed in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations also appear in the 1450-1600 cm⁻¹ region. While the C-Cl stretch is expected in the fingerprint region (typically 600-800 cm⁻¹), it can be difficult to assign definitively.

Table 4: Characteristic IR Absorption Frequencies for Coumarin Derivatives

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Lactone Carbonyl (C=O) | Stretching | 1700 - 1750 | |

| Olefinic Double Bond (C=C) | Stretching | ~1630 | scispace.com |

| Ether Linkage (C-O) | Stretching | 1200 - 1250 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₁₀H₇ClO₂, which corresponds to a monoisotopic mass of 194.013457 u. chemspider.com High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement. rsc.org

Under electron ionization (EI) conditions, coumarins exhibit characteristic fragmentation pathways. A common and diagnostic fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 u) from the pyrone ring to form a stable benzofuran (B130515) radical cation. benthamopen.com For this compound (m/z 194), this would lead to a fragment ion at m/z 166. Subsequent fragmentations, such as the loss of the chloromethyl radical or a chlorine atom, can provide further structural confirmation. core.ac.uknih.gov

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Formula | m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [M]⁺• | [C₁₀H₇ClO₂]⁺• | 194 | Molecular Ion |

| [M - CO]⁺• | [C₉H₇ClO]⁺• | 166 | Loss of carbon monoxide |

| [M - Cl]⁺ | [C₁₀H₇O₂]⁺ | 159 | Loss of chlorine radical |

| [M - CH₂Cl]⁺ | [C₉H₅O₂]⁺ | 145 | Loss of chloromethyl radical |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. asianpubs.org

For this compound (C₁₀H₇ClO₂), the theoretical elemental composition can be calculated, serving as a benchmark for experimental results.

Table 6: Theoretical Elemental Composition of this compound

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 61.71% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.63% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.22% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.44% |

| Total | | | 194.617 | 100.00% |

Exploration of Potential Biological Activities of Derivatives Synthesized from 3 Chloromethyl 2h Chromen 2 One Excluding Clinical and Safety Data

Mechanistic Investigations through Molecular Modeling

Molecular modeling has become an indispensable tool in modern drug discovery, offering insights into the intricate interactions between small molecules and their biological targets. For derivatives of 3-(chloromethyl)-2H-chromen-2-one, computational studies have been instrumental in elucidating their potential mechanisms of action at the molecular level.

Computational Studies on Enzyme Inhibition and Protein Interactions

Computational techniques, such as molecular docking and molecular dynamics simulations, have been employed to predict and analyze the binding of this compound derivatives to a range of proteins implicated in various diseases. These studies provide a virtual window into the binding pocket of target proteins, revealing key interactions that govern inhibitory activity.

Cyclin-Dependent Kinases (CDKs): The progression of the cell cycle is tightly regulated by CDKs, and their dysregulation is a hallmark of cancer. While no crystal structure of human CDK3 is currently available, molecular models have been constructed to study its interaction with various inhibitors. These models, often built based on the high homology with CDK2, allow for the virtual screening and design of potent inhibitors. Molecular docking simulations of curcumin (B1669340) and its derivatives with CDK2 have shown that modifications to the curcumin scaffold can enhance binding affinity, with certain derivatives exhibiting strong interactions with key residues like Lys33. Similarly, molecular dynamics simulations have been used to study the effects of compounds like rutin (B1680289) on the conformational changes of CDK2, CDK4, and CDK6, suggesting a potential mechanism for cell cycle arrest.

SARS-CoV-2 Proteins: The global pandemic caused by SARS-CoV-2 spurred intensive research into identifying effective antiviral agents. The 3C-like protease (3CLpro) and papain-like protease (PLpro) are crucial enzymes for viral replication, making them prime targets for drug development. Molecular docking studies have explored the potential of coumarin-based compounds to inhibit these viral proteases. For instance, a novel coumarin-triazole-thiophene hybrid, synthesized from 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one, was shown through molecular docking to interact effectively with several SARS-CoV-2 proteins, with the most promising interaction observed with PLpro. Other in silico studies have identified natural coumarin (B35378) analogues, such as toddacoumaquinone, as potential inhibitors of the SARS-CoV-2 main protease.

Human Carbonic Anhydrases (hCAs): Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. The tumor-associated isoforms hCA IX and hCA XII are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Consequently, they are attractive targets for anticancer drug design. Molecular docking studies have been instrumental in understanding the binding of coumarin derivatives to these isoforms. For example, the docking of hydrazide-sulfonamide hybrids of 4-methylsalicyl into the active sites of hCA IX and hCA XII revealed that selective inhibitors of hCA IX showed favorable binding, which was consistent with experimental data. Similarly, docking studies of novel urea-linked 1,2,3-triazole-benzenesulfonamide hybrids demonstrated that the sulfonamide moiety interacts with the zinc ion in the active site, while the triazole tail engages in further interactions, suggesting potential for selective inhibition of hCA IX and hCA XII. Other studies have shown that coumarin derivatives can act as a new class of hCA inhibitors with high selectivity for the tumor-associated isoforms. The inhibitory mechanism is believed to involve the hydrolysis of the coumarin lactone ring within the enzyme's active site.

Interactive Data Table: Molecular Docking Studies of this compound Derivatives

| Derivative Class | Target Protein | Key Findings | Reference |

| Curcumin Derivatives | CDK2 | Modifications enhance binding affinity; interaction with Lys33. | |

| Coumarin-Triazole-Thiophene Hybrid | SARS-CoV-2 PLpro | Promising interaction with the papain-like protease. | |

| Hydrazide-Sulfonamide Hybrids | hCA IX, hCA XII | Selective inhibitors show favorable binding to hCA IX. | |

| Urea-Linked Triazole-Benzenesulfonamides | hCA IX, hCA XII | Sulfonamide interacts with zinc; triazole tail has additional interactions. |

Structure-Activity Relationship (SAR) Studies for Bioactive Chromen-2-one Scaffolds Bearing Related Functional Groups

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in activity, researchers can identify the key functional groups and structural features responsible for the desired pharmacological effect. For chromen-2-one derivatives, SAR studies have provided valuable insights into the design of more potent and selective agents.

The substitution pattern on the coumarin ring plays a significant role in determining the biological activity. For instance, in a series of 3-substituted coumarin derivatives evaluated for their inhibitory effects on monoamine oxidases (MAOs), it was found that a phenyl group at the C-3 position enhanced MAO-B inhibition, while a phenyl group at the C-4 position was more favorable for MAO-A inhibition. This highlights the importance of the substituent's position in achieving selectivity.

In the context of anticancer activity, the nature and position of substituents on the chromen-2-one core are critical. Studies on chromone (B188151) derivatives as inhibitors of the breast cancer resistance protein ABCG2 revealed that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were important for inhibitory activity. Furthermore, methylation of the central amide nitrogen significantly altered the compound's affinity for the protein. For coumarin derivatives designed as antiproliferative agents, a derivative with a catechol group at C-7 and C-8 and a chloromethyl fragment at C-4 showed promising cytotoxic effects against cancer cell lines.

The introduction of different heterocyclic moieties to the chromen-2-one scaffold has also been a fruitful strategy. For example, a series of novel 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety, synthesized via a click reaction, exhibited significant antifungal and antibacterial activities. The nature of the substituent on the triazole ring influenced the antimicrobial spectrum.

Future Prospects in Drug Discovery through Derivatization Strategies of the Chromen-2-one Core

The versatility of the chromen-2-one core makes it an attractive scaffold for the development of new drugs. Derivatization strategies, guided by SAR and computational studies, hold immense promise for discovering novel therapeutic agents with improved efficacy and selectivity.

The synthesis of hybrid molecules, where the chromen-2-one moiety is coupled with other pharmacologically active scaffolds, is a promising approach. This strategy can lead to compounds with dual or synergistic activities. For instance, the combination of the coumarin scaffold with a 1,2,3-triazole ring has yielded potent antimicrobial agents.

The "tail approach," where different substituents are added to a core scaffold to probe interactions with the target protein, is another valuable strategy. This has been successfully applied in the design of selective hCA inhibitors, where modifying the "tail" of the molecule can fine-tune its binding affinity and selectivity for different isoforms.

Furthermore, the exploration of novel synthetic methodologies, such as microwave-assisted synthesis, can accelerate the generation of diverse libraries of chromen-2-one derivatives for high-throughput screening. This, combined with advanced in silico screening techniques, will undoubtedly expedite the discovery of new drug candidates based on the privileged chromen-2-one structure.

Applications of 3 Chloromethyl 2h Chromen 2 One in Chemical Sciences and Beyond

Role as a Key Intermediate in Complex Organic Synthesis

3-(chloromethyl)-2H-chromen-2-one serves as a valuable building block in the synthesis of more complex molecules, primarily due to the reactive chloromethyl group attached to the coumarin (B35378) core. This reactivity allows for a variety of chemical transformations, making it a key intermediate in the preparation of diverse heterocyclic compounds.

One common synthetic route to this compound involves the treatment of Baylis-Hillman adducts of salicylaldehyde (B1680747) with strong hydrochloric acid in refluxing acetic acid. samipubco.com Another approach is the Pechmann condensation, a widely used method for coumarin synthesis, which can be adapted to produce this specific derivative. samipubco.com The starting materials for these syntheses are often readily available, such as salicylaldehydes and various acrylates or acetonitriles. samipubco.comnih.gov

The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This property has been exploited to synthesize a range of derivatives. For instance, it can be converted to the corresponding bromomethyl or azidomethyl derivatives, which are also useful synthetic intermediates. rsc.org The reaction of this compound with various nucleophiles, such as amines, thiols, and phenols, allows for the introduction of a wide array of functional groups at the 3-position of the coumarin ring. nih.govmdpi.combohrium.com This versatility has been utilized in the synthesis of complex molecules with potential biological activities. nih.govscispace.com

For example, it has been used in the synthesis of coumarin-triazole-thiophene hybrids and other complex heterocyclic systems. scispace.com The reaction with arylthioureas leads to the formation of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones, demonstrating a novel synthetic route involving benzopyran ring opening. nih.gov

Table 1: Examples of Reactions Utilizing this compound

| Reactant(s) | Product(s) | Reaction Type | Reference |

| Baylis-Hillman adducts of salicylaldehyde, HCl, Acetic Acid | This compound | Cyclization | samipubco.com |

| This compound, Arylthioureas | 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones | Nucleophilic substitution, Ring opening | nih.gov |

| This compound, Amines | 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones | Nucleophilic substitution | mdpi.com |

| 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one, 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | Coumarin-triazole-thiophene hybrid | Nucleophilic substitution | scispace.com |

Development of Chemical Sensors and Probes (e.g., Dopamine (B1211576) Detection)

The coumarin scaffold is known for its fluorescent properties, making it an excellent platform for the development of chemical sensors. researchgate.netresearchgate.net this compound and its derivatives have been employed in the design of fluorescent probes for the detection of various analytes, including biologically important molecules like dopamine. researchgate.netresearchgate.net

The general principle behind these sensors involves the modification of the coumarin fluorophore with a recognition unit that can selectively interact with the target analyte. This interaction leads to a change in the photophysical properties of the coumarin, such as fluorescence intensity or wavelength, which can be measured to quantify the analyte.

In the context of dopamine detection, a sensor based on a coumarin derivative has been developed where the fluorescence of the probe is quenched upon reaction with dopamine. researchgate.net This sensing mechanism relies on the formation of an iminium ion between an aldehyde group on the sensor and the amine group of dopamine. researchgate.net The reaction product exhibits a distinct emission maximum, allowing for the ratiometric detection of dopamine. researchgate.net Such sensors have shown good selectivity and sensitivity, with detection limits in the micromolar range. researchgate.netresearchgate.net

The development of these sensors is significant for monitoring dopamine levels, which is crucial in understanding and diagnosing neurological disorders. frontiersin.org The versatility of the this compound intermediate allows for the synthesis of a variety of probes with tailored specificities for different analytes.

Contribution to Materials Science for Organic Imaging and Fluorescent Applications

The inherent fluorescence of the coumarin ring system makes this compound and its derivatives valuable in the field of materials science, particularly for applications in organic imaging and as fluorescent materials. chemrxiv.orgsciforum.net The rigid and conjugated structure of the 2H-chromen-2-one core contributes to its desirable photophysical properties. chemrxiv.org

These compounds can be incorporated into larger molecular structures or polymers to create materials with specific fluorescent characteristics. The reactivity of the chloromethyl group allows for the covalent attachment of the coumarin fluorophore to other molecules or materials, enabling the development of fluorescent labels and probes.

Recent studies have explored the use of coumarin derivatives in the preparation of organic cell imaging materials and fluorescent biological probes. sciforum.net For example, coumarin-nucleobase hybrids have been synthesized and evaluated for their potential in bio-imaging. chemrxiv.org The ability to functionalize the coumarin core at the 3-position provides a means to tune the fluorescence properties, such as emission wavelength and quantum yield, to suit specific applications.

Furthermore, the synthesis of coumarin-annulated polycyclic heterocycles, which can be initiated from derivatives of 3-hydroxycoumarin, opens up possibilities for creating novel materials with unique photophysical and electronic properties. sciforum.net These materials could find applications in organic light-emitting diodes (OLEDs), fluorescent dyes, and other advanced materials.

Future Research Directions and Emerging Trends for 3 Chloromethyl 2h Chromen 2 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-(chloromethyl)-2H-chromen-2-one and its derivatives has traditionally relied on established methods like the Pechmann condensation, Knoevenagel condensation, and Baylis-Hillman reaction. samipubco.comasianpubs.orgscispace.com However, the future of its synthesis lies in the development of more sustainable and efficient methodologies.

Current research is exploring greener approaches that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. asianpubs.orgmdpi.com Key areas of focus include:

Solvent-free reactions: Conducting reactions under neat conditions or using solid-phase synthesis techniques can significantly reduce solvent waste. asianpubs.orgmdpi.com

Microwave and ultrasound irradiation: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes. samipubco.commdpi.com

Novel catalysts: The development of reusable and highly efficient catalysts, such as metal nanoparticles and organocatalysts, is a major trend. For instance, zinc oxide nanoparticles and cellulose (B213188) sulfonic acid have been employed to promote the synthesis of 3-substituted chromen-2-ones. samipubco.com

Design of Advanced Derivatives with Tunable Reactivity and Specificity

The chloromethyl group at the 3-position of the coumarin (B35378) ring serves as a versatile handle for introducing a wide array of functional groups, enabling the creation of diverse derivatives with tailored properties. mdpi.comnih.gov The design of advanced derivatives with tunable reactivity and specificity is a significant area of future research.

By strategically modifying the substituents on the coumarin core and the groups introduced via the chloromethyl moiety, researchers can fine-tune the electronic and steric properties of the molecule. This allows for precise control over its reactivity towards specific biological targets or its performance in materials science applications. For example, the introduction of different heterocyclic moieties, such as 1,2,4-triazole (B32235), 4,5-dicyanoimidazole (B129182), and purine (B94841), has led to the synthesis of novel coumarin derivatives with potential cytostatic activity. mdpi.com

Future research will focus on creating libraries of derivatives to systematically explore structure-activity relationships (SAR). This will involve the synthesis of compounds with varying lipophilicity, electronic properties, and steric bulk to optimize their interaction with specific enzymes or receptors. nih.gov

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing novel reactions. Future research will increasingly rely on an integrated approach that combines experimental techniques with computational modeling.

Kinetic studies, such as those conducted using 1H NMR spectroscopy, can provide valuable data on reaction rates and pathways. researchgate.net For instance, such studies have revealed the complex mechanistic details of the acid-catalyzed reactions of salicylaldehyde-derived Baylis-Hillman adducts to form 3-(chloromethyl)coumarins. researchgate.net

Computational methods, like density functional theory (DFT) calculations, can complement experimental findings by providing insights into transition state geometries, reaction energy profiles, and the electronic factors that govern reactivity. researchgate.net This combined approach will be instrumental in elucidating the mechanisms of known reactions and predicting the outcomes of new transformations, paving the way for more rational and efficient synthetic design.

Exploration of New Biological Targets and Therapeutic Modalities through Derivatization

The coumarin scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comarabjchem.orgnih.gov The ability to easily derivatize this compound opens up vast possibilities for exploring new biological targets and therapeutic modalities.

Recent studies have demonstrated the potential of derivatives of this compound as antiproliferative agents. For example, certain dihydroxy-substituted derivatives have shown promising activity against tumor cell lines. nih.govacs.org Furthermore, the conjugation of the coumarin core with other bioactive moieties, such as nucleobases, through a triazole linker has yielded hybrid molecules with potential anticancer activity. nih.govchemrxiv.org

Future research will focus on:

Identifying novel biological targets: High-throughput screening of derivative libraries against a wide range of biological targets will be crucial for discovering new therapeutic applications.

Developing targeted drug delivery systems: The coumarin scaffold can be incorporated into larger molecules designed to selectively deliver a therapeutic agent to a specific site in the body.

Exploring combination therapies: Investigating the synergistic effects of coumarin derivatives with existing drugs could lead to more effective treatment strategies.

Expanding Applications in Interdisciplinary Fields

The unique photophysical and chemical properties of coumarin derivatives make them attractive for applications beyond medicinal chemistry. Future research will see the expansion of the use of this compound and its derivatives into various interdisciplinary fields.

Materials Science: Coumarin-based compounds are utilized as fluorescent probes, optical bleaching agents, and active media for tunable dye lasers. asianpubs.orgmdpi.com The ability to functionalize the 3-position allows for the tuning of their photophysical properties for specific applications in areas like organic light-emitting diodes (OLEDs) and sensors.

Chemical Biology: Fluorescently labeled coumarin derivatives can be used as probes to visualize and study biological processes within living cells. mdpi.com The reactive chloromethyl group can be used to covalently attach the coumarin tag to specific biomolecules.

Agrochemicals: The coumarin scaffold is found in some pesticides. mdpi.com Derivatization of this compound could lead to the development of new and more effective agrochemicals with improved target specificity and reduced environmental impact.

The continued exploration of this versatile compound and its derivatives promises to yield exciting discoveries and innovations across a broad spectrum of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.